1-(4-Methoxy-2,5-dimethylphenyl)ethanone
Overview
Description
“1-(4-Methoxy-2,5-dimethylphenyl)ethanone” is a chemical compound with the molecular formula C11H14O2 . It has a molecular weight of 178.23 .
Molecular Structure Analysis
The molecular structure of “1-(4-Methoxy-2,5-dimethylphenyl)ethanone” consists of a central carbon atom double-bonded to an oxygen atom and single-bonded to a phenyl ring and a methoxy group . The phenyl ring is substituted with two methyl groups .
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
1-(4-Methoxy-2,5-dimethylphenyl)ethanone serves as a valuable building block in organic synthesis. Researchers use it to create more complex molecules, such as pharmaceutical intermediates. Its aromatic structure and functional groups make it suitable for designing novel drugs. For instance, modifications of this compound have led to the development of potential anti-inflammatory, antiviral, or anticancer agents .
Flavor and Fragrance Industry
Due to its pleasant aroma, 1-(4-Methoxy-2,5-dimethylphenyl)ethanone finds applications in the flavor and fragrance industry. It contributes to the scent of various products, including perfumes, cosmetics, and food additives. Its anisole-like character imparts a sweet, floral note, making it a sought-after ingredient in perfumery .
Imidazole Derivatives
Researchers have used 1-(4-Methoxy-2,5-dimethylphenyl)ethanone as a precursor in the synthesis of imidazole derivatives. For example, it plays a crucial role in the preparation of compounds with potential biological activities, such as antifungal agents or ligands for metal complexes. The imidazole ring system is versatile and widely explored in medicinal chemistry .
Photophysical Studies
Scientists have investigated the photophysical properties of this compound. Its absorption and emission spectra provide insights into its electronic transitions and fluorescence behavior. Researchers use it as a model system to understand the effects of substituents on optical properties, which can guide the design of luminescent materials .
Analytical Chemistry
1-(4-Methoxy-2,5-dimethylphenyl)ethanone serves as a reference standard in analytical chemistry. Researchers use it to calibrate instruments, validate methods, and quantify other compounds. Its stability and well-defined properties make it a reliable choice for quality control and method development .
Polymer Chemistry
In polymer science, this compound has been explored as a monomer or a functional group for polymerization reactions. Incorporating it into polymer chains can lead to materials with specific properties, such as improved solubility, thermal stability, or optical characteristics. Researchers investigate its compatibility with various polymer matrices .
Safety and Hazards
Based on the safety data sheet of a similar compound, it is advisable to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . If swallowed or in case of skin or eye irritation, seek medical advice .
properties
IUPAC Name |
1-(4-methoxy-2,5-dimethylphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-7-6-11(13-4)8(2)5-10(7)9(3)12/h5-6H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYOEBPABVJBNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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